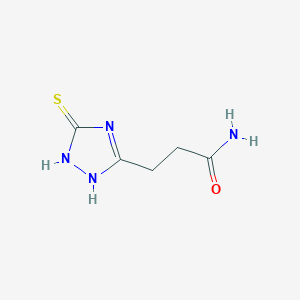

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide

Description

Historical Context of Heterocyclic Thiol-Containing Compounds

The development of heterocyclic chemistry began in the early 1800s, coinciding with the advancement of organic chemistry as a scientific discipline. The historical significance of triazole compounds can be traced to foundational work in the mid-20th century, particularly the innovations described in United States Patent 2763661A from 1955, which detailed novel methods for preparing 3-substituted-1,2,4-triazoles through the reaction of 1,3,5-triazine with appropriate hydrazine derivatives. This patent specifically described the preparation of 3-mercapto-1,2,4-triazole by reacting s-triazine with thiosemicarbazide at temperatures of 190-195 degrees Celsius, achieving yields of 63.4 percent of theoretical values.

The evolution of heterocyclic thiol chemistry gained momentum through the recognition that mercapto-substituted triazoles play crucial roles in chemopreventive and chemotherapeutic applications. Historical research has demonstrated that these compounds exhibit remarkable versatility in biological systems, with the mercapto group providing unique reactivity patterns that distinguish them from other heterocyclic systems. The development of synthetic methodologies for incorporating thiol groups into triazole rings has been driven by the understanding that such modifications significantly enhance the biological activity profiles of these molecules.

The broader context of thiol-containing heterocycles extends to prebiotic chemistry, where research has shown that thiol-rich peptides and heterocyclic compounds may have served as molecular diversity providers on early Earth. These findings suggest that compounds featuring both heterocyclic rings and thiol functionalities have fundamental importance in chemical evolution and may represent some of the earliest catalytic systems preceding modern enzymatic processes.

Structural Classification Within the 1,2,4-Triazole Family

The 1,2,4-triazole family belongs to the broader class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms within the ring structure. According to the International Union of Pure and Applied Chemistry classification system, 1,2,4-triazole is designated as one of the azoles, specifically within the subclass of compounds containing three heteroatoms in a five-membered ring. The compound this compound represents a sophisticated derivative within this family, incorporating both a mercapto substituent at the 3-position of the triazole ring and a propionamide chain extending from the 5-position.

The structural characteristics of 1,2,4-triazole itself reveal a planar molecular geometry with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, consistent with aromatic character. The triazole ring system exhibits amphoteric behavior, demonstrating susceptibility to both nitrogen protonation and deprotonation in aqueous solutions, with the protonated form having a pKa value of 2.45 and the neutral molecule displaying a pKa of 10.26.

Within the structural classification framework, this compound can be categorized as a 3,5-disubstituted triazole derivative. The mercapto group at position 3 introduces significant electronic and steric effects that influence the overall reactivity profile of the molecule. The presence of the propanamide chain at position 5 further modifies the compound's properties, creating opportunities for additional hydrogen bonding interactions and extending the molecular framework beyond the core heterocyclic system.

Chemical analysis reveals that this compound exists in tautomeric forms, as is characteristic of mercapto-triazole systems. The mercapto group can exist in equilibrium between the thiol form and the thione form, with the tautomeric equilibrium influenced by environmental factors such as pH, solvent polarity, and temperature conditions. This tautomeric behavior contributes to the compound's versatile reactivity profile and its ability to participate in diverse chemical transformations.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary chemistry stems from its multifaceted applications across organic synthesis, medicinal chemistry, and materials science. Research has demonstrated that compounds featuring the 1,2,4-triazole scaffold constitute more than 59 percent of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistic underscores the fundamental importance of triazole-based structures in pharmaceutical development and drug discovery programs.

In medicinal chemistry applications, this compound serves as a valuable building block for the synthesis of pharmaceuticals targeting bacterial and viral infections. The compound's structural features enable it to interact with specific molecular targets and pathways, including enzymes and receptors involved in biological processes. Research has shown that triazole derivatives can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses, making them attractive candidates for therapeutic development.

The agricultural chemistry sector has recognized the potential of this compound as a fungicide component, with applications in crop protection systems designed to combat various fungal diseases. The mercapto group's ability to act as a potent chelating agent for metal ions enhances the compound's efficacy in agricultural applications, contributing to improved yield and crop quality. Additionally, the compound demonstrates effectiveness in corrosion inhibition applications, particularly for protecting metals in industrial settings, thereby extending equipment lifespan and reducing maintenance costs.

Material science applications have emerged as another significant area where this compound demonstrates value. The compound is utilized in synthesizing novel materials, including polymers and nanomaterials with applications in electronics and specialized coatings. Its unique chemical properties enable the development of materials with tailored characteristics, contributing to advancements in technology sectors requiring precise molecular engineering.

Analytical chemistry applications have incorporated this compound as a reagent in various analytical techniques, particularly for the detection and quantification of metal ions in environmental samples. The compound's chelating properties and selective binding characteristics make it useful for developing sensitive analytical methods with environmental monitoring applications.

Recent research has highlighted the compound's potential in developing antimetastatic agents, addressing one of the most challenging aspects of cancer treatment. Studies have shown that triazole-3-thiol derivatives bearing hydrazone moieties exhibit promising anticancer activities, with some compounds demonstrating higher or comparable activity to established chemotherapeutic agents such as dacarbazine and erlotinib. These findings suggest that this compound and related structures may contribute to the development of novel therapeutic approaches for aggressive cancer types.

The synthetic versatility of this compound is evidenced by its ability to undergo diverse chemical transformations. The mercapto group can participate in oxidation reactions to form disulfide bonds, reduction reactions at the triazole ring, and nucleophilic substitution reactions involving the propanamide moiety. These reaction capabilities enable the compound to serve as a versatile intermediate in the synthesis of more complex organic molecules, contributing to the expansion of chemical diversity in synthetic programs.

Properties

IUPAC Name |

3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c6-3(10)1-2-4-7-5(11)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJWXUDMTUPTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is utilized as a building block in the synthesis of pharmaceuticals. Its derivatives have shown potential in targeting bacterial and viral infections due to their antimicrobial properties.

Case Study: Antimicrobial Activity

In a study assessing various triazole derivatives, compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacterial strains. The structure-activity relationship (SAR) indicated that modifications to the triazole ring enhanced antimicrobial efficacy.

Material Science

The compound's unique structure makes it valuable in developing advanced materials with specific properties. Research has demonstrated its effectiveness in creating polymers with enhanced thermal stability and mechanical strength.

Data Table: Material Properties Comparison

| Property | This compound | Similar Compounds |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Low |

| Solubility in Water | Soluble | Insoluble |

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the construction of more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for versatile synthetic pathways.

Synthetic Routes:

The conventional synthesis involves reacting 3-mercapto-1,2,4-triazole with propanoyl chloride in the presence of triethylamine. Microwave-assisted methods have also been explored to enhance yield and purity.

Anti-inflammatory Effects

Research indicates that this compound can modulate cytokine release in peripheral blood mononuclear cells (PBMC). Notably, certain derivatives demonstrated a significant reduction in pro-inflammatory cytokines like TNF-α and IL-6.

Case Study: Cytokine Modulation

In vitro studies showed that at specific concentrations, derivatives of this compound inhibited TNF-α production by up to 60%, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Structural Modifications in Triazole-Propanamide Derivatives

The 1,2,4-triazole scaffold is versatile, with modifications at the 3- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

*Estimated based on structural composition.

Key Differences in Reactivity and Stability

- Thiol vs. Amino/Methoxy Groups: The mercapto group in the target compound introduces redox sensitivity (prone to oxidation), whereas analogs with amino (e.g., taselisibum) or methoxy groups (e.g., compound) exhibit greater stability .

- Molecular Size and Solubility : The smaller size of this compound (~172 Da) may improve membrane permeability compared to bulkier analogs like the chromenyl derivative (398.4 Da) . However, the lack of solubilizing groups (e.g., tetrahydrofuran in ) could limit aqueous solubility.

Biological Activity

3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanamide is a heterocyclic organic compound characterized by its unique triazole ring, mercapto group, and propanamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the synthesis, biological activities, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of this compound generally involves the reaction of 3-mercapto-1,2,4-triazole with propanoyl chloride in the presence of a base like triethylamine. Alternative synthetic routes include microwave-assisted methods that enhance yield and purity through optimized reaction conditions .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through its impact on cytokine release in peripheral blood mononuclear cells (PBMC). Compounds related to this compound showed a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations. Notably, certain derivatives significantly inhibited TNF-α production by up to 60% at specific doses .

Cytotoxicity and Antiproliferative Activity

Toxicity studies have shown that this compound exhibits low cytotoxicity in PBMC cultures. The viability rates remained comparable to control cultures treated with standard anti-inflammatory drugs such as ibuprofen. Additionally, antiproliferative assays indicated that some derivatives effectively reduced cell proliferation rates .

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways and cell signaling mechanisms. The modulation of pathways related to apoptosis and immune responses has also been suggested .

Comparative Studies

When compared to other triazole derivatives and propanamide compounds, this compound exhibits unique properties due to its specific structural features. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| 3-Mercapto-1H-1,2,4-triazole | Similar base structure without propanamide | Moderate antimicrobial activity |

| Propanamide derivatives | Lacks triazole ring | Limited biological activity |

Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in treating infections and inflammatory diseases. For example:

- Antimicrobial Efficacy : A study demonstrated that specific triazole derivatives had higher potency against resistant bacterial strains compared to traditional antibiotics.

- Inflammation Reduction : In animal models of inflammation, compounds similar to 3-(3-meracpto...) showed significant reductions in edema and inflammatory markers.

Q & A

Basic: What are the standard synthetic routes for 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide, and how can its purity be validated?

Answer:

The synthesis typically involves functionalizing the 1,2,4-triazole core with mercapto and propanamide groups. A common approach is to start with 4-amino-5-mercapto-1,2,4-triazole derivatives, as described in the preparation of Schiff base ligands via methanolic reactions . Purity validation employs HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) to quantify the active ingredient, ensuring resolution from byproducts . Additional characterization uses FT-IR and Raman spectroscopy to confirm functional groups (e.g., -SH and amide bonds) .

Basic: What spectroscopic and chromatographic methods are used for structural characterization?

Answer:

- Spectroscopy :

- FT-IR identifies mercapto (-SH) stretches (~2500 cm⁻¹) and amide C=O bonds (~1650 cm⁻¹) .

- NMR (¹H/¹³C) resolves proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm) and carbon assignments .

- Chromatography :

- HPLC-DAD monitors reaction progress and quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Factorial design systematically tests variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:

- A 2³ factorial design evaluates three factors at two levels (high/low) to model yield responses .

- Computational tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict optimal parameters, reducing trial-and-error experimentation .

- Post-analysis uses ANOVA to determine significant factors (e.g., solvent polarity strongly affects cyclization efficiency) .

Advanced: How can computational models predict the compound’s reactivity and interaction with biological targets?

Answer:

- Quantum Chemical Calculations : Tools like Gaussian or ORCA compute reaction pathways, such as sulfur radical interactions or amide bond stability .

- Molecular Docking : Software (AutoDock, Schrödinger) models triazole-mercapto interactions with enzyme active sites (e.g., anti-inflammatory targets like COX-2) .

- MD Simulations : Assess binding dynamics over time, highlighting key residues (e.g., hydrophobic pockets accommodating the propanamide chain) .

Advanced: What strategies resolve contradictions in pharmacological activity data across studies?

Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., R or Python’s SciPy) to identify confounding variables (e.g., solvent polarity affecting bioavailability) .

- Dose-Response Reassessment : Replicate assays under standardized conditions (e.g., fixed pH and temperature) to isolate activity discrepancies .

- Structural Analog Comparison : Benchmark against analogs like 3-phenyl-1,2,4-triazol-5-amine to distinguish scaffold-specific effects .

Advanced: What are the challenges in scaling up synthesis, and how can reactor design address them?

Answer:

- Challenges :

- Solutions :

Basic: How is stability assessed under varying storage conditions?

Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .

- Light Sensitivity : UV-Vis spectroscopy tracks absorbance shifts (e.g., triazole ring decomposition at λ > 300 nm) .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>200°C for most triazoles) .

Advanced: What role does the mercapto group play in modulating biological activity?

Answer:

- Thiol-Disulfide Exchange : The -SH group interacts with cysteine residues in enzymes (e.g., glutathione reductase inhibition) .

- Chelation : Binds metal ions (e.g., Zn²⁺ in metalloproteinases), altering enzyme kinetics .

- pH-Dependent Reactivity : Protonation at physiological pH enhances membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.